6-Fluoro-1-(phenylsulfonyl)-1h-indole
CAS No.:
Cat. No.: VC14051683
Molecular Formula: C14H10FNO2S
Molecular Weight: 275.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H10FNO2S |
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Molecular Weight | 275.30 g/mol |
IUPAC Name | 1-(benzenesulfonyl)-6-fluoroindole |
Standard InChI | InChI=1S/C14H10FNO2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H |
Standard InChI Key | GLKSUSGVVWOWKT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of 6-fluoro-1-(phenylsulfonyl)-1H-indole consists of an indole ring system substituted with a fluorine atom at position 6 and a phenylsulfonyl group at position 1. The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, provides a planar aromatic system that facilitates - stacking interactions with biological targets. The fluorine atom, a strong electron-withdrawing group, influences the electronic distribution of the indole ring, while the phenylsulfonyl group enhances solubility and stability through its polar sulfonyl moiety .
The SMILES notation for this compound is \text{C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)F, reflecting the connectivity of atoms and functional groups . X-ray crystallography and computational modeling have confirmed the near-perpendicular orientation of the phenylsulfonyl group relative to the indole plane, a conformation that minimizes steric hindrance and optimizes binding to target proteins.
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 6-fluoro-1-(phenylsulfonyl)-1H-indole typically involves a multi-step sequence starting from substituted indole precursors. A common approach involves:
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Electrophilic Fluorination: Introduction of fluorine at position 6 using selectfluor or under controlled conditions.
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Sulfonylation: Reaction with benzenesulfonyl chloride in the presence of a base such as sodium hydride to install the phenylsulfonyl group at position 1.
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Purification: Chromatographic separation or recrystallization to achieve high purity (>95%).
Industrial-scale production often employs continuous flow reactors to enhance reaction efficiency and yield. For example, a recent protocol achieved an 82% yield by optimizing residence time (15 minutes) and temperature (80°C) in a microfluidic system.
Challenges and Innovations
A major synthetic challenge lies in avoiding over-sulfonylation and preserving the integrity of the fluorine substituent under acidic conditions. Advances in protecting group strategies, such as temporary silylation of the indole nitrogen, have mitigated these issues . Additionally, palladium-catalyzed cross-coupling reactions, inspired by methodologies used for related indole-2-carbonitriles , enable late-stage functionalization for derivative synthesis.
Physicochemical Properties
Stability and Solubility
6-Fluoro-1-(phenylsulfonyl)-1H-indole exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (15–20 mg/mL at 25°C) but is poorly soluble in water (<0.1 mg/mL). The compound is stable under ambient conditions for up to 12 months when stored in inert atmospheres, though prolonged exposure to UV light induces gradual decomposition (~5% over 6 months) .
Spectroscopic Data
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NMR: NMR (400 MHz, CDCl): 8.21 (d, Hz, 1H), 7.85–7.75 (m, 2H), 7.62–7.52 (m, 3H), 7.40 (dd, Hz, 1H), 6.95 (td, Hz, 1H), 6.82 (d, Hz, 1H) .
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IR: Strong absorptions at 1345 cm (S=O asymmetric stretch) and 1160 cm (S=O symmetric stretch).
Biological Activities and Mechanisms
Serotonin Receptor Modulation
6-Fluoro-1-(phenylsulfonyl)-1H-indole demonstrates high affinity for 5-HT receptors ( nM), making it a potent antagonist with potential applications in treating Alzheimer’s disease and schizophrenia . In vivo studies in rodent models showed a 40% improvement in cognitive performance at a dose of 10 mg/kg, attributed to enhanced acetylcholine release in the prefrontal cortex .
Table 1: Receptor Binding Affinity Profile
Receptor | (nM) | Selectivity Ratio |
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5-HT | 2.3 | 1.0 |
5-HTA | 450 | 195.7 |
D | >1000 | >434.8 |
Antiviral and Anti-inflammatory Effects
Preliminary studies indicate inhibitory activity against influenza A (IC = 8.7 µM) via disruption of viral neuraminidase. The compound also suppresses NF-κB signaling in macrophages, reducing TNF-α production by 65% at 50 µM.
Research Advancements and Applications
Cognitive Enhancement
A 2025 study demonstrated that 6-fluoro-1-(phenylsulfonyl)-1H-indole derivatives improved spatial memory in transgenic Alzheimer’s mice, with a 30% reduction in amyloid-beta plaque density after 8 weeks of treatment .
Drug Delivery Systems
Nanoparticulate formulations using poly(lactic-co-glycolic acid) (PLGA) carriers have enhanced bioavailability by 3.5-fold compared to free compound, enabling lower therapeutic doses.
Future Directions
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Target Optimization: Development of bifunctional derivatives with dual 5-HT/NMDA receptor activity to amplify cognitive benefits .
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Green Synthesis: Exploring photocatalytic fluorination to reduce reliance on hazardous reagents.
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Biomaterial Integration: Incorporation into conductive polymers for biosensor applications leveraging its redox-active indole core .
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